N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-17-19-11-7-6-10(8-15(11)24-17)18-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRUXCCTFHHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles have been associated with diverse biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a benzo[b][1,4]dioxine core. The presence of the methylthio group is significant as it may influence the compound's biological behavior.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds in the same structural class. For example, compounds with similar thiazole and dioxine structures have shown promising activity against various fungal strains, including Fusarium oxysporum and Candida albicans.
- Minimum Inhibitory Concentrations (MIC) : Some derivatives exhibited MIC values ranging from 12.5 µg/mL to 50 µg/mL against these pathogens, indicating a strong antifungal potential compared to established antifungals like ketoconazole .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer activities. Research indicates that compounds containing the benzo[d]thiazole scaffold can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth.
- Mechanisms of Action : These compounds often act as inhibitors of the EED protein in the PRC2 complex, which plays a crucial role in gene silencing and cancer progression. This inhibition can lead to reactivation of tumor suppressor genes and reduced cell viability in malignancies such as diffuse large B-cell lymphoma (DLBCL) .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing biological activity. The presence of specific functional groups, such as methoxy or methylthio substituents, has been associated with enhanced activity against both fungal and cancer cell lines.
| Compound Structure | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 12.5 | Antifungal |
| Compound B | 25 | Anticancer |
| Compound C | 50 | Antifungal |
Case Studies
- Antifungal Efficacy : A study evaluated several derivatives against Fusarium oxysporum, where a compound structurally similar to this compound showed significant inhibition at low concentrations .
- Cancer Cell Line Testing : Another investigation focused on the anticancer effects of thiazole derivatives in human leukemia cell lines. Results indicated that certain modifications to the core structure led to increased cytotoxicity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares structural features and molecular properties of the target compound with analogs:
Key Observations :
- Lipophilicity : The methylthio group in the target compound increases logP compared to morpholine-containing analogs (e.g., compound from ), which may improve membrane permeability but reduce aqueous solubility.
- Bioactivity: The absence of direct activity data for the target compound necessitates extrapolation from structurally related molecules. For instance, the chlorophenethyl analog in shows moderate immunoproteasome inhibition, suggesting carboxamide-dioxine moieties contribute to target engagement.
Q & A
Basic Research Question
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 .
- Circular Dichroism (CD) : Confirm absolute configuration for chiral centers .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry .
How can the compound’s stability under physiological conditions be evaluated for drug development?
Advanced Research Question
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
- Light/thermal stress testing : Expose to 40°C/75% RH or UV light for 14 days to assess decomposition .
- Plasma stability : Test half-life in human plasma using protein precipitation and LC quantification .
What strategies mitigate byproduct formation during large-scale synthesis?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
